molecular formula C11H14N6O2 B11026760 ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate

ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11026760
M. Wt: 262.27 g/mol
InChI Key: IFNIIBZBPBJADT-AATRIKPKSA-N
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Description

Ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate is a fused heterocyclic compound featuring a triazolo[5,1-c][1,2,4]triazine core substituted with a (dimethylamino)ethenyl group at position 4 and an ethyl ester at position 2. This compound is synthesized via condensation reactions involving diazonium salts or coupling with dimethylformamide dimethyl acetal (DMF-DMA), as seen in related triazolotriazine derivatives . Its structural complexity and electron-rich aromatic system make it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H14N6O2

Molecular Weight

262.27 g/mol

IUPAC Name

ethyl 4-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C11H14N6O2/c1-4-19-10(18)9-8(5-6-16(2)3)17-11(15-14-9)12-7-13-17/h5-7H,4H2,1-3H3/b6-5+

InChI Key

IFNIIBZBPBJADT-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=N1)/C=C/N(C)C

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=N1)C=CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves the cyclocondensation of appropriate precursors One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl 2-chloroacetoacetate under basic conditions to form the triazolotriazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ethyl ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate has been investigated for its diverse biological activities:

  • Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit anticancer properties by inhibiting specific cancer cell lines and pathways. The structural configuration of this compound may enhance its efficacy against various cancers .
  • Antimicrobial Properties : Studies have shown that triazole derivatives have significant antimicrobial activity against bacteria and fungi. This compound could potentially serve as a lead compound for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases .

Organic Synthesis

The compound acts as a synthon in organic synthesis:

  • Heterocyclic Synthesis : It is utilized in the construction of various heterocyclic compounds through reactions such as cyclization and nucleophilic substitution. This versatility allows for the development of new classes of biologically active compounds .
  • Catalysis : this compound serves as an organocatalyst in chemical reactions. Its ability to stabilize transition states through hydrogen bonding makes it valuable in accelerating chemical processes without being consumed .

Case Study 1: Anticancer Activity

A study focused on synthesizing triazole derivatives revealed that this compound exhibited potent cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the triazole structure could enhance its effectiveness against resistant strains .

Mechanism of Action

The mechanism of action of ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate and analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Reference
This compound C₁₃H₁₆N₆O₂ 4: (E)-2-(dimethylamino)ethenyl; 3: ethyl ester 312.31 g/mol Intermediate for heterocyclic synthesis; limited commercial availability
4-(Benzothiazol-2-yl)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine (12) C₁₈H₁₂N₆O₂S₂ 4: benzothiazol-2-yl; 3: phenylsulfonyl 416.46 g/mol Synthesized via β-ketosulfone and diazonium salt reactions; structural characterization by IR
4-(1-Methylbenzimidazol-2-yl)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine (13) C₁₉H₁₅N₇O₂S 4: 1-methylbenzimidazol-2-yl; 3: phenylsulfonyl 413.43 g/mol Similar synthesis to compound 12; used in heterocyclic reactivity studies
Ethyl 8-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)diazenyl]-7-hydroxy-4-methyl-pyrazolo[...] (17) C₁₄H₇N₉O₃ 8: phthalimide-diazenyl; 7: hydroxyl; 4: methyl 349.26 g/mol Elemental analysis: C 48.14%, H 2.02%, N 36.09%; used in phthalimide-based drug design
4-Amino-3,7-dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazine (TTX) C₄H₃N₇O₄ 4: amino; 3,7: nitro groups 213.12 g/mol High thermal stability (decomposes at 265°C); insensitive explosive with RDX-like performance
Ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate C₁₈H₁₈FN₅O₂ 4: (E)-2-(dimethylamino)vinyl; 8: 4-fluorophenyl 355.37 g/mol Antiviral potential (analogous to riamilovir); synthesized via LookChem protocols
Ethyl (E)-4-(2-(dimethylamino)vinyl)-8-(4-fluorophenyl)-7-methylpyrazolo[...]triazine-3-carboxylate C₁₉H₂₀FN₅O₂ 4: (E)-2-(dimethylamino)vinyl; 8: 4-fluorophenyl; 7: methyl 369.39 g/mol Structural analog with enhanced lipophilicity; used in kinase inhibition studies

Key Observations:

Structural Variations: Substituent Diversity: The parent compound’s (dimethylamino)ethenyl and ester groups are replaced in analogs with sulfonyl, benzothiazolyl, or nitro groups, altering electronic and steric properties . Biological Activity: Derivatives like riamilovir (a triazolotriazine antiviral) and fluorophenyl-substituted analogs highlight the scaffold’s versatility in drug design .

Synthetic Pathways :

  • The parent compound is synthesized via condensation of diazonium salts or DMF-DMA-mediated coupling , whereas β-ketosulfones are used for sulfonyl-substituted derivatives . Phthalimide analogs require diazenyl incorporation .

Functional Implications :

  • Electron-Withdrawing Groups : Nitro substituents (e.g., TTX) enhance thermal stability but reduce solubility .
  • Polar Groups : Hydroxyl or fluorophenyl groups improve water solubility and bioavailability in drug candidates .

Commercial and Research Status :

  • The parent compound is discontinued commercially, but analogs like TTX and riamilovir are actively researched for energetic materials and antiviral applications .

Biological Activity

Ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound belonging to the class of triazole derivatives. This compound's unique structure features a dual triazole framework and a vinyl dimethylamino substituent, which may enhance its biological activity compared to other similar compounds. The biological activities of triazole derivatives are well-documented and include a range of pharmacological effects such as anticancer, antifungal, and anti-inflammatory properties.

  • Molecular Formula : C₁₃H₁₈N₆O₂
  • Molecular Weight : 262.27 g/mol
  • CAS Number : 1324362-56-2

Biological Activities

Research indicates that triazole derivatives exhibit a wide range of biological activities:

  • Anticancer Activity :
    • This compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies demonstrated an IC₅₀ value of approximately 6.2 µM against the colon carcinoma HCT-116 cell line and varying degrees of activity against other cancer types such as breast cancer (T47D) with IC₅₀ values ranging from 27.3 to 43.4 µM .
  • Antifungal Properties :
    • Triazole derivatives are known for their antifungal activity. Similar compounds have demonstrated effectiveness against various fungal strains, suggesting that this compound may possess similar properties .
  • Anti-inflammatory Effects :
    • The anti-inflammatory activities of triazine derivatives have been noted in several studies. Compounds structurally related to this compound have been reported to exhibit significant anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureDescriptionBiological Activity
Triazole Rings Dual triazole frameworkAnticancer and antifungal
Dimethylamino Group Enhances lipophilicity and bioavailabilityPotentially increases potency
Ethyl Ester Group Modifies solubility and stabilityInfluences pharmacokinetics

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • A study on triazole derivatives showed that modifications at the dimethylamino position significantly enhanced anticancer activity across various cell lines .
  • Another investigation into the synthesis and biological evaluation of triazine derivatives revealed promising results against multiple cancer types with some compounds exhibiting lower toxicity compared to conventional chemotherapeutics .

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